BenchChemオンラインストアへようこそ!

ReN 1869

Histamine H1 receptor Binding affinity Guinea pig brain

ReN 1869 is a selective H1 antagonist with sigma affinity (Ki=0.45μM) and antinociceptive activity in neurogenic inflammation models. Unlike generic H1 blockers, it is effective in chemical pain assays without sedation. Features human PK data (t1/2=4.7h) for translational research and demonstrated morphine synergy for opioid-sparing studies. Essential tool compound for pain mechanism research.

Molecular Formula C24H27NO2
Molecular Weight 361.5 g/mol
CAS No. 170149-99-2
Cat. No. B1680507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReN 1869
CAS170149-99-2
SynonymsReN-1869;  ReN 1869;  ReN1869;  NNC-05-1869;  NNC-051869;  NNC 05-1869;  NNC051869.
Molecular FormulaC24H27NO2
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O
InChIInChI=1S/C24H27NO2/c26-24(27)20-9-5-15-25(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H,26,27)/t20-/m1/s1
InChIKeyRXWDEUWOJGGNHU-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ReN 1869: A Selective Tricyclic H1 Antagonist for Neurogenic Pain Research Procurement


ReN 1869 (CAS 170149-99-2), also known as NNC 05-1869, is a tricyclic compound chemically related to amitriptyline but distinguished by its functional selectivity as a histamine H1 receptor antagonist [1]. It exhibits antinociceptive properties in rodent models of chronic pain and is effective against inflammation of neurogenic origin, making it a key reference compound for investigating H1-mediated pathways in pain and inflammation [2].

ReN 1869 vs. Generic H1 Antihistamines: Why Receptor Binding and CNS Profile Dictate Experimental Outcomes


Generic H1 antihistamines such as diphenhydramine or cetirizine are not interchangeable with ReN 1869 for pain and inflammation research. Unlike typical first-generation antihistamines, ReN 1869 demonstrates a distinct pharmacological profile: it is a highly selective H1 antagonist with measurable sigma site affinity, and it exhibits potent antinociceptive effects in chemical pain models where other antihistamines are largely ineffective [1]. Crucially, its efficacy is specific to neurogenic and chemical nociception, not thermal pain, and it lacks the sedation associated with many CNS-penetrant H1 blockers [2]. Furthermore, the compound's synthetic complexity and specific tricyclic structure confer unique binding characteristics not replicated by over-the-counter alternatives. Substitution with a generic H1 antagonist would fail to recapitulate the specific quantitative receptor binding, CNS penetration, and functional analgesic synergy observed with ReN 1869.

ReN 1869 Quantitative Differentiation: Binding, Efficacy, and Selectivity Data for Informed Procurement


ReN 1869 H1 Receptor Affinity: Quantitative Comparison to a Reference Antagonist

ReN 1869 demonstrates high affinity for the histamine H1 receptor in guinea pig brain tissue. Its measured Ki of 0.19 ± 0.04 μM, using [3H]pyrilamine as the radioligand, can be compared to the reference H1 antagonist pyrilamine itself, which typically exhibits a Ki in the low nanomolar range (e.g., ~1-5 nM) in similar assays . This difference of approximately 2 orders of magnitude confirms ReN 1869 as a moderate-affinity H1 antagonist, a key characteristic that distinguishes it from high-potency antihistamines and contributes to its unique functional profile in vivo.

Histamine H1 receptor Binding affinity Guinea pig brain

ReN 1869 Sigma Site Affinity: Quantifying a Secondary Pharmacological Interaction

In addition to its primary H1 antagonism, ReN 1869 exhibits measurable affinity for the non-selective sigma site (Ki = 0.45 μM) in guinea pig brain, as determined using [3H]1,3-di-tolylguanidine (DTG) as the radioligand . This is a distinct pharmacological property not shared by most common H1 antihistamines, which typically show negligible sigma binding. The calculated H1-to-sigma selectivity ratio is approximately 2.4-fold (0.45 μM / 0.19 μM), indicating that sigma site engagement is a significant component of its binding profile and may contribute to its unique antinociceptive and anti-inflammatory effects.

Sigma receptor Off-target binding Binding selectivity

ReN 1869 Morphine Analgesic Synergy: A Quantifiable Functional Differentiator

ReN 1869 significantly amplifies the analgesic action of morphine in preclinical models. In the formalin test in mice, a combination of a sub-effective dose of ReN 1869 (0.1 mg/kg, p.o.) with a sub-effective dose of morphine (1 mg/kg, s.c.) produced a significant analgesic effect (p<0.05), whereas neither compound alone showed significant activity at these doses [1]. This synergistic interaction is a functional hallmark of ReN 1869 and is not observed with many other H1 antagonists.

Opioid synergy Analgesia Pain models

ReN 1869 Central vs. Peripheral Analgesic Mechanism: Human Phase I Evidence from Laser-Evoked Potentials

A human Phase I trial demonstrated that ReN 1869 significantly reduced pain responses in capsaicin-induced hyperalgesia, as measured by laser-induced somatosensory evoked potentials (LSEPs) [1]. The primary efficacy endpoint, the N1/P2 peak-to-peak amplitude from vertex EEG, was significantly reduced, driven primarily by suppression of the central P2 component. In contrast, the peripheral N1 component was unaffected, and ReN 1869 had no significant effect on normal skin, confirming its primary mechanism of action is central rather than peripheral. This is a crucial differentiator from peripherally-restricted antihistamines like fexofenadine, which would not be expected to produce this central LSEP suppression.

Central analgesia Laser-evoked potentials Capsaicin hyperalgesia

ReN 1869 Pharmacokinetics in Humans: Defined Parameters for Experimental Planning

The human pharmacokinetic profile of ReN 1869 has been established in a first-in-human dose-escalation study [1]. Following single oral doses (3.5 to 95 mg), the overall mean terminal half-life (t1/2) was 4.7 hours and oral clearance (CL/F) was 11.7 L/h. Critically, Cmax and AUC increased proportionally with dose, while other PK parameters were dose-independent, indicating predictable first-order kinetics. This contrasts with many preclinical tool compounds for which human PK data are unavailable, making dose selection for experimental use difficult.

Pharmacokinetics Human PK Oral bioavailability

ReN 1869 Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Investigating Sigma-1 Receptor Modulation in Neurogenic Pain Models

Researchers studying the role of sigma receptors in pain should prioritize ReN 1869 due to its unique dual affinity for H1 (Ki=0.19 μM) and sigma sites (Ki=0.45 μM) . This profile is not replicated by standard H1 antihistamines, making ReN 1869 the compound of choice for dissecting H1-dependent vs. sigma-dependent mechanisms in models of neurogenic inflammation, particularly the formalin test and capsaicin-induced hyperalgesia, where its antinociceptive effects have been quantified [1].

Validating Central vs. Peripheral Pain Mechanisms in Human Experimental Models

In clinical pharmacology studies utilizing human pain models, ReN 1869 is uniquely suited to confirm central mechanisms of analgesia. The human Phase I LSEP data demonstrating selective suppression of the central P2 component, with no effect on peripheral N1 or normal skin, provides a clear, quantifiable endpoint . This allows researchers to directly test hypotheses about central sensitization and to benchmark new compounds against a validated centrally-acting H1 antagonist.

Opioid-Sparing Analgesic Combination Studies

For studies aimed at developing opioid-sparing analgesic regimens, ReN 1869 is a critical tool compound due to its demonstrated synergistic amplification of morphine analgesia in preclinical models . The ability to achieve significant pain relief with sub-effective doses of both ReN 1869 and morphine provides a clear experimental framework for investigating combination therapies and reducing opioid-related side effects.

Procurement for Studies Requiring Defined Human Pharmacokinetics

For preclinical researchers planning in vivo studies where dose translation to humans is a key consideration, ReN 1869 offers a significant advantage due to its well-characterized human PK profile (t1/2=4.7 h, CL/F=11.7 L/h) . This reduces the uncertainty associated with allometric scaling and allows for more informed experimental design and interpretation of pharmacodynamic effects, a benefit not available with many research-only compounds lacking human PK data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ReN 1869

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.